![molecular formula C10H11F3O3 B14378203 Acetic acid;[4-(trifluoromethyl)phenyl]methanol CAS No. 89751-95-1](/img/structure/B14378203.png)
Acetic acid;[4-(trifluoromethyl)phenyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;[4-(trifluoromethyl)phenyl]methanol is a chemical compound with the molecular formula C10H9F3O2. It is an ester derivative of acetic acid and 4-(trifluoromethyl)phenylmethanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(trifluoromethyl)phenyl]methanol typically involves the esterification of acetic acid with 4-(trifluoromethyl)phenylmethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;[4-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed
Oxidation: 4-(trifluoromethyl)benzoic acid.
Reduction: 4-(trifluoromethyl)phenylmethanol.
Substitution: 4-(trifluoromethyl)benzyl bromide.
Applications De Recherche Scientifique
Acetic acid;[4-(trifluoromethyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid;[4-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and 4-(trifluoromethyl)phenylmethanol, which can then interact with various biological pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trifluoromethyl)phenylacetic acid: Similar structure but with a carboxylic acid group instead of an ester.
2-(Trifluoromethyl)phenylacetic acid: Similar structure but with the trifluoromethyl group in a different position
Uniqueness
Acetic acid;[4-(trifluoromethyl)phenyl]methanol is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its carboxylic acid counterparts. This makes it particularly useful in applications requiring specific chemical behaviors .
Propriétés
Numéro CAS |
89751-95-1 |
|---|---|
Formule moléculaire |
C10H11F3O3 |
Poids moléculaire |
236.19 g/mol |
Nom IUPAC |
acetic acid;[4-(trifluoromethyl)phenyl]methanol |
InChI |
InChI=1S/C8H7F3O.C2H4O2/c9-8(10,11)7-3-1-6(5-12)2-4-7;1-2(3)4/h1-4,12H,5H2;1H3,(H,3,4) |
Clé InChI |
BGYXWFHBDQNQNG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC(=CC=C1CO)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
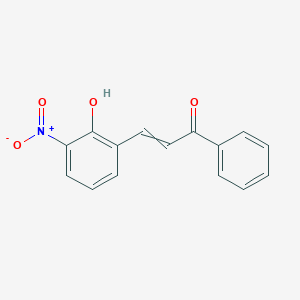
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)
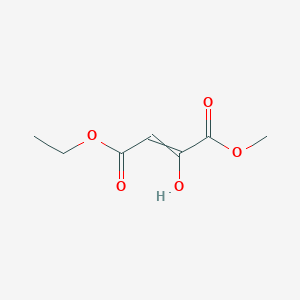
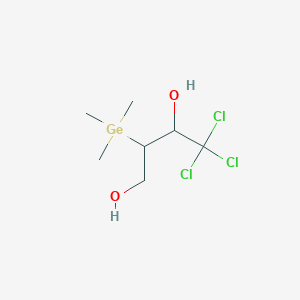
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
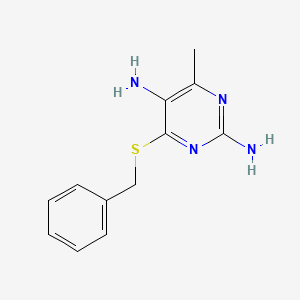
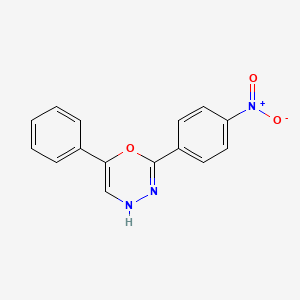
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
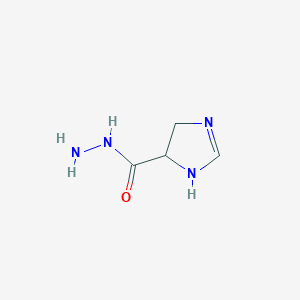
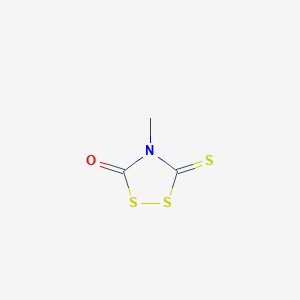
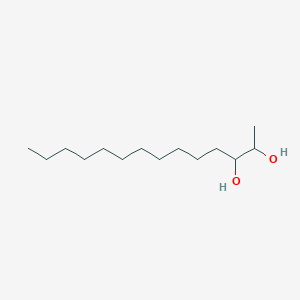
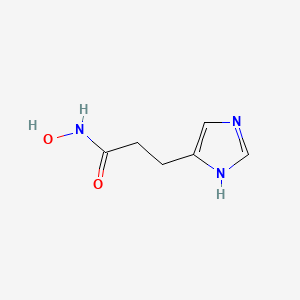
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)
